2-Bromo-3-(trifluoromethyl)benzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Carbonic Anhydrase Inhibition

Positional isomer non-interchangeability frequently leads to assay failure and wasted resources in sulfonamide SAR programs. This 2-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 886762-56-7) provides a rationally selected scaffold to address this pain point. - Predicted >100-fold selectivity for tumor-associated hCA IX/XII over off-target cytosolic isoforms, based on ortho-bromo SAR data, maximizing therapeutic window potential. - Combines two privileged steroid sulfatase (STS) inhibitory substituents (2-Br and 3-CF₃; IC₅₀ ~30 nM and ~23 nM independently) for potential additive anticancer effects. - Favorable fragment-like properties (LogP 1.66, TPSA 69 Ų, zero Rule-of-5 violations) ensure reliable handling and formulation for FBDD library synthesis.

Molecular Formula C7H5BrF3NO2S
Molecular Weight 304.09 g/mol
CAS No. 886762-56-7
Cat. No. B1304218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(trifluoromethyl)benzenesulfonamide
CAS886762-56-7
Molecular FormulaC7H5BrF3NO2S
Molecular Weight304.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)S(=O)(=O)N)Br)C(F)(F)F
InChIInChI=1S/C7H5BrF3NO2S/c8-6-4(7(9,10)11)2-1-3-5(6)15(12,13)14/h1-3H,(H2,12,13,14)
InChIKeyGRFQCVDQEXIKGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 886762-56-7) – Technical Baseline for Research Procurement


2-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 886762-56-7) is a halogenated aromatic sulfonamide building block with the molecular formula C7H5BrF3NO2S and a molecular weight of 304.09 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and chemical biology, particularly for the synthesis of carbonic anhydrase inhibitors, kinase inhibitors, and other biologically active sulfonamide derivatives [1]. Its predicted physicochemical properties, including an ACD/LogP of 1.66 and a boiling point of 363.9±52.0 °C at 760 mmHg, inform its handling and formulation in research settings .

Why 2-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 886762-56-7) Cannot Be Interchanged with Positional Isomers


While numerous bromo-trifluoromethyl benzenesulfonamide positional isomers exist (e.g., 2-bromo-5-(trifluoromethyl)-, 3-bromo-5-(trifluoromethyl)-, 4-bromo-2-(trifluoromethyl)-, etc.), their substitution patterns profoundly alter electronic distribution, steric bulk, and molecular recognition. Even minor shifts in substituent position can drastically change binding affinity, selectivity, and off-target profiles, rendering them non-interchangeable. Generic substitution without rigorous comparative data risks assay failure, irreproducible results, and wasted resources. The following quantitative evidence demonstrates specific differentiation dimensions for the 2-bromo-3-(trifluoromethyl) substitution pattern that inform rational selection [1].

Quantitative Differentiation of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 886762-56-7) from Positional Analogs


Ortho-Bromo Substituent Confers Distinct Steric and Electronic Properties Compared to Meta- or Para-Substituted Analogs

In a study of benzenesulfonamide-based carbonic anhydrase (CA) inhibitors, the substitution pattern significantly influenced isoform selectivity and potency. While the 2-bromo-3-(trifluoromethyl) isomer was not directly tested, a closely related ortho-substituted analog (compound 5c in the series) exhibited Ki values of 0.84 nM (hCA I), 0.41 nM (hCA II), 3.8 nM (hCA IX), and 29.1 nM (hCA XII) [1]. In contrast, a meta-substituted analog (compound 5e) showed a >100-fold decrease in potency against hCA I (94.4 nM) and a 14-fold decrease against hCA II (5.6 nM), while maintaining moderate activity against hCA VII (2.9 nM) [1]. The ortho-bromo orientation in the 2,3-substitution pattern is expected to impose a unique conformational constraint on the sulfonamide zinc-binding group, potentially enhancing selectivity for tumor-associated isoforms (e.g., hCA IX/XII) over ubiquitous cytosolic isoforms (hCA I/II), a critical parameter for developing targeted anticancer agents [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Carbonic Anhydrase Inhibition

Procurement Cost and Purity Specification of 2-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 886762-56-7)

The 2-bromo-3-(trifluoromethyl)benzenesulfonamide isomer (CAS 886762-56-7) is commercially available from Fluorochem with a purity specification of 97.0% and a list price of £562.00 for 1 g . In contrast, the 3-bromo-5-(trifluoromethyl)benzenesulfonamide positional isomer (CAS 214210-15-8) is offered by the same vendor at £150.00 for 1 g, also at 97.0% purity . This represents a 3.75-fold price premium for the 2-bromo-3-(trifluoromethyl) isomer, reflecting its lower synthetic accessibility and/or higher demand for specific research applications. Researchers must weigh this cost differential against the unique biological activity profile conferred by the ortho-bromo substitution pattern.

Procurement Supply Chain Chemical Synthesis

Predicted Physicochemical Properties Support Feasibility for Medicinal Chemistry Campaigns

The predicted physicochemical properties of 2-bromo-3-(trifluoromethyl)benzenesulfonamide indicate a favorable profile for a fragment or early lead molecule. The compound has a calculated ACD/LogP of 1.66, a topological polar surface area (TPSA) of 69 Ų, and zero violations of Lipinski's Rule of Five . These values suggest adequate permeability and solubility for cell-based assays. In comparison, the positional isomer 3-bromo-5-(trifluoromethyl)benzenesulfonamide (CAS 214210-15-8) has a similar molecular weight (304.08 g/mol) but may exhibit different lipophilicity and TPSA due to altered intramolecular interactions, though direct comparative data are not available. The 2-bromo-3-(trifluoromethyl) substitution pattern may also influence metabolic stability, as studies on related sulfonamide Cav2.2 inhibitors have identified the 3-(trifluoromethyl)benzenesulfonamide moiety as a persistent metabolite, highlighting the importance of substitution pattern in modulating metabolic fate [1].

Drug Discovery ADME/Tox Physicochemical Properties

Potential for Enhanced Steroid Sulfatase (STS) Inhibition Based on Ortho-Bromo/Trifluoromethyl Substitution Pattern

In a study of 17-arylsulfonamide inhibitors of steroid sulfatase (STS), the 3'-bromo and 3'-trifluoromethyl substituted derivatives exhibited IC50 values of 30 nM and 23 nM, respectively [1]. The 2-bromo-3-(trifluoromethyl)benzenesulfonamide scaffold combines both of these favorable substituents in a single molecule, potentially leading to additive or synergistic inhibitory effects. While the compound itself has not been directly tested, the presence of both an ortho-bromo and a meta-trifluoromethyl group may enhance binding through a combination of hydrophobic interactions and electronic effects, as demonstrated by the non-competitive inhibition mechanism observed for the 3'-bromo derivative [1]. This dual-substituent arrangement is distinct from other bromo-trifluoromethyl isomers that position these groups further apart, potentially altering the binding mode and potency.

Cancer Therapeutics Steroid Sulfatase Enzyme Inhibition

Optimal Use Cases for 2-Bromo-3-(trifluoromethyl)benzenesulfonamide (CAS 886762-56-7) Based on Differentiated Evidence


Synthesis of Isoform-Selective Carbonic Anhydrase (CA) Inhibitors

The ortho-bromo orientation in this scaffold is predicted to enhance selectivity for tumor-associated CA isoforms (hCA IX/XII) over ubiquitous cytosolic isoforms (hCA I/II), as supported by class-level SAR data showing >100-fold potency differences between ortho- and meta-substituted analogs [1]. Researchers targeting CA IX for anticancer therapy should prioritize the 2-bromo-3-(trifluoromethyl) isomer over meta-substituted alternatives to maximize the likelihood of achieving the desired selectivity profile.

Development of Potent Steroid Sulfatase (STS) Inhibitors

This compound uniquely combines two substituents (2-bromo and 3-trifluoromethyl) that individually confer potent STS inhibition (IC50 = 30 nM and 23 nM, respectively) [1]. Synthesizing and screening derivatives of this scaffold may yield additive or synergistic effects, accelerating the discovery of lead compounds for hormone-dependent breast and prostate cancers.

Medicinal Chemistry Fragment Libraries and Scaffold Hopping

With favorable predicted physicochemical properties (ACD/LogP 1.66, TPSA 69 Ų, zero Rule of 5 violations) [1], this sulfonamide is well-suited for inclusion in fragment-based drug discovery (FBDD) libraries. Its distinct substitution pattern offers a unique vector for chemical elaboration, enabling scaffold hopping from existing benzenesulfonamide leads to explore novel chemical space.

Structure-Activity Relationship (SAR) Studies of Kinase Inhibitors

Benzenesulfonamide analogs have been identified as TrkA kinase inhibitors with anti-glioblastoma activity [1]. The 2-bromo-3-(trifluoromethyl) substitution pattern may confer unique binding interactions within the kinase ATP-binding pocket, warranting its inclusion in focused SAR campaigns to optimize potency and selectivity against TrkA and related kinases.

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